1-(3-Chloro-4-pyridyl)-1,5-hexanedione

Description

BenchChem offers high-quality 1-(3-Chloro-4-pyridyl)-1,5-hexanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-pyridyl)-1,5-hexanedione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloropyridin-4-yl)hexane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8(14)3-2-4-11(15)9-5-6-13-7-10(9)12/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUYIDVWPCEDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699698 | |

| Record name | 1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-33-6 | |

| Record name | 1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 1-(3-Chloro-4-pyridyl)-1,5-hexanedione

This technical guide details the chemical structure, synthesis, and reactivity of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione , a functionalized pyridine derivative serving as a critical intermediate in the synthesis of bipyridines and fused heterocyclic systems.

Executive Summary

1-(3-Chloro-4-pyridyl)-1,5-hexanedione is a

Chemical Structure & Identity

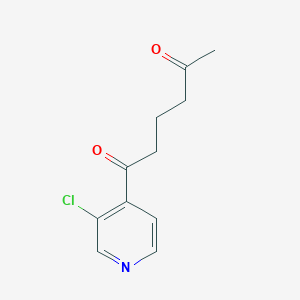

The molecule consists of a 4-substituted pyridine ring with a chlorine atom at the 3-position, attached to a 1,5-hexanedione chain.

| Property | Detail |

| IUPAC Name | 1-(3-chloropyridin-4-yl)hexane-1,5-dione |

| Molecular Formula | C |

| Molecular Weight | 225.67 g/mol |

| Core Scaffold | Pyridine (Halogenated) |

| Functional Groups | Ketone (x2), Aryl Chloride, Pyridine Nitrogen |

| Predicted LogP | ~1.8 - 2.2 |

| H-Bond Acceptors | 3 (2 Carbonyl Oxygens + 1 Pyridine Nitrogen) |

Structural Visualization

The steric bulk of the chlorine atom at the 3-position forces the carbonyl group at position 4 to twist slightly out of planarity with the pyridine ring, influencing the electrophilicity of the C1 carbonyl.

Figure 1: Structural connectivity and reactivity zones of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione.[1][2]

Synthetic Methodology

The most robust route to 1,5-diketones is the Michael Addition of an enolizable aryl ketone to a vinyl ketone. For this specific target, the reaction involves 3-chloro-4-acetylpyridine and methyl vinyl ketone (MVK) .

Protocol: Base-Catalyzed Michael Addition

This protocol relies on the generation of a kinetic enolate from the acetylpyridine, which undergoes conjugate addition to MVK.

Reagents:

-

Substrate: 3-Chloro-4-acetylpyridine (1.0 equiv)

-

Michael Acceptor: Methyl Vinyl Ketone (MVK) (1.2 equiv)

-

Base: Potassium tert-butoxide (KOtBu) or DBU (0.1 – 0.5 equiv)

-

Solvent: Anhydrous THF or Ethanol

-

Temperature: 0°C

25°C

Step-by-Step Workflow:

-

Enolate Formation: Dissolve 3-chloro-4-acetylpyridine in anhydrous THF under nitrogen. Cool to 0°C. Add the base (KOtBu) slowly to deprotonate the

-methyl group. Note: The solution will likely darken due to enolate formation. -

Addition: Add freshly distilled MVK dropwise over 30 minutes. The slow addition prevents the polymerization of MVK.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the starting acetylpyridine.

-

Quench: Quench the reaction with saturated aqueous NH

Cl. -

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (SiO

, Hexanes/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Reaction Scheme Diagram

Figure 2: Synthetic pathway via Michael Addition.

Reactivity & Applications

The 1,5-dicarbonyl motif is a "chameleon" intermediate, capable of cyclizing into different aromatic or non-aromatic systems depending on the reagent used.

A. Synthesis of 2,4'-Bipyridines (Kröhnke-Type Cyclization)

Reaction with ammonia sources (NH

-

Mechanism: Double condensation of NH

with both carbonyls followed by oxidation (often spontaneous in air or with an oxidant). -

Utility: These bipyridines are privileged scaffolds for metal ligands (e.g., in catalysis) and potential drug candidates.

B. Paal-Knorr Pyrrole Synthesis

Reaction with primary amines (R-NH

-

Product: 1-R-2-(3-chloro-4-pyridyl)-5-methylpyrrole.

-

Utility: Rapid generation of pyrrole-containing libraries for biological screening.

C. Intramolecular Aldol (Robinson Annulation Variant)

Treatment with strong base/heat can induce intramolecular aldol condensation to form cyclohexenone derivatives.

-

Product: 3-(3-chloro-4-pyridyl)-cyclohex-2-enone.

Reactivity Flowchart

Figure 3: Divergent synthesis pathways from the 1,5-hexanedione scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

-

H NMR (CDCl

- 8.5–7.2 ppm: Pyridine aromatic protons (characteristic splitting for 3,4-substitution).

-

2.9–3.0 ppm: Triplet (2H),

-

2.5–2.6 ppm: Triplet (2H),

-

2.1 ppm: Singlet (3H), terminal methyl ketone (CH

- 1.9–2.0 ppm: Quintet (2H), central methylene linker.

-

MS (ESI+):

-

[M+H]

: Observed mass at m/z ~226.06 (showing characteristic Chlorine isotope pattern 3:1 ratio for

-

Safety & Handling

-

Hazards: As a halogenated pyridine derivative, handle as a potential skin irritant and sensitizer. MVK (reactant) is highly toxic and a lachrymator; use strictly in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow oxidation or polymerization of the diketone functionality.

References

- Michael Addition Methodology: Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16, 1–438.

-

Synthesis of 1,5-Diketones: Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link

-

Pyridines from 1,5-Diketones: Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1–24. Link

- Analogous Nicotine Metabolites: Hutsell, B. A., et al. (2008). The synthesis of pseudooxynicotine. Tetrahedron Letters, 49(26), 4182-4185. (Structural analogs).

Sources

An In-depth Technical Guide to 1-(3-Chloro-4-pyridyl)-1,5-hexanedione: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 1-(3-Chloro-4-pyridyl)-1,5-hexanedione, a molecule of significant interest in medicinal chemistry and drug discovery. Despite the absence of a currently assigned CAS number, this document synthesizes information from related chemical structures and reaction mechanisms to propose plausible synthetic routes, predict physicochemical properties, and explore potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers investigating pyridyl ketones and their derivatives, offering both theoretical insights and practical, albeit prospective, experimental protocols.

Introduction: The Significance of Pyridyl Ketones in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Its unique physicochemical properties, including its weak basicity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile component in the design of biologically active molecules.[2] When functionalized with a ketone group, the resulting pyridyl ketones serve as valuable intermediates in organic synthesis and can themselves exhibit a range of biological activities.[2][3] The introduction of a chlorine atom to the pyridine ring can further modulate the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile.[1]

1-(3-Chloro-4-pyridyl)-1,5-hexanedione represents a novel structure combining these key features. The 1,5-dione functionality offers multiple reactive sites for further chemical modification, making it a promising scaffold for the development of new therapeutic agents. This guide will delve into the prospective synthesis, characterization, and potential biological significance of this compound.

Proposed Synthetic Pathways

Given the novelty of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione, established synthetic protocols are not available. However, based on fundamental principles of organic chemistry and known reactions of similar substrates, two primary synthetic strategies are proposed: Friedel-Crafts acylation and a lithiation-acylation sequence.

Pathway A: Friedel-Crafts Acylation of 3-Chloropyridine

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones through electrophilic aromatic substitution.[4] In this proposed pathway, 3-chloropyridine would be acylated with a suitable derivative of adipic acid (the six-carbon backbone of the hexanedione).

Reaction Scheme:

Caption: Proposed Friedel-Crafts acylation route.

Experimental Protocol (Prospective):

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, slowly add adipoyl chloride.

-

Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

-

Add 3-chloropyridine dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully pouring it over crushed ice and an aqueous solution of hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Considerations:

-

Catalyst: A strong Lewis acid like AlCl₃ is necessary to generate the highly electrophilic acylium ion from the acyl chloride.

-

Solvent: The choice of solvent is critical; it must be inert to the reaction conditions.

-

Regioselectivity: The acylation of 3-chloropyridine is expected to be regioselective. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen directs electrophilic attack to the C-4 position.

-

Limitations: Pyridines are generally less reactive than benzene in Friedel-Crafts acylations due to the deactivating effect of the nitrogen atom, which can also coordinate with the Lewis acid catalyst.[5] This may necessitate harsher reaction conditions or result in lower yields.

Pathway B: Lithiation of 3-Chloropyridine followed by Acylation

An alternative approach involves the directed ortho-metalation of 3-chloropyridine, followed by acylation with a suitable electrophile. This method can offer greater regioselectivity and may proceed under milder conditions than Friedel-Crafts acylation.

Reaction Scheme:

Caption: Proposed lithiation-acylation synthetic route.

Experimental Protocol (Prospective):

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of 3-chloropyridine in THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Add a solution of ethyl 5-oxohexanoate in THF dropwise to the reaction mixture.

-

Allow the reaction to proceed at -78 °C for several hours before gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting dione by column chromatography.

Causality and Considerations:

-

Base: A strong, non-nucleophilic base like LDA is required to deprotonate the pyridine ring at the C-4 position, which is activated by the adjacent chlorine atom.

-

Electrophile: Ethyl 5-oxohexanoate provides the five-carbon chain with a terminal ketone, which upon reaction with the lithiated pyridine, forms the desired 1,5-dione structure.

-

Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione would need to be determined experimentally. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₂ClNO₂ | Based on the chemical structure |

| Molecular Weight | ~225.67 g/mol | Calculated from the molecular formula |

| Appearance | Likely a pale yellow solid or oil | Many pyridyl ketones are crystalline solids or oils. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water. | The presence of the polar pyridine and ketone groups would confer some polarity, while the hydrocarbon chain and chlorophenyl group would provide nonpolar character. |

| Boiling Point | Expected to be relatively high (>200 °C) | Due to its molecular weight and polar functional groups. |

| Melting Point | Dependent on crystalline form, likely in the range of 50-100 °C | A rough estimate based on similar structures. |

Analytical Characterization

Once synthesized, the structure and purity of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure by identifying the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation patterns that support the proposed structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the functional groups, notably the C=O of the ketones and the C-Cl and C=N bonds of the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Potential Applications in Drug Discovery

While the biological activity of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione has not been reported, its structural motifs suggest several potential therapeutic applications.

As a Scaffold for Novel Antibacterial Agents

Many pyridine-containing compounds have demonstrated significant antibacterial activity.[6][7][8] The presence of the chloro-pyridyl moiety in the target molecule makes it a candidate for investigation as a novel antibacterial agent. The 1,5-dione functionality could be further derivatized to optimize its interaction with bacterial targets.

Caption: Potential antibacterial activity workflow.

As an Intermediate for Kinase Inhibitors

The pyridyl ketone structure is a common feature in various kinase inhibitors used in oncology. The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The 1,5-dione could serve as a handle for introducing further pharmacophoric features to enhance binding affinity and selectivity.

In the Development of Antiviral and Anti-inflammatory Agents

Derivatives of pyridine have also shown promise as antiviral and anti-inflammatory agents.[1] The unique electronic and steric properties of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione could lead to the discovery of new compounds with these activities.

Conclusion and Future Directions

1-(3-Chloro-4-pyridyl)-1,5-hexanedione is a novel and promising molecule at the intersection of pyridine chemistry and dicarbonyl compounds. While its synthesis and properties are yet to be experimentally validated, this guide provides a robust theoretical framework for its investigation. The proposed synthetic routes offer clear starting points for its preparation, and the predicted properties and potential applications underscore its significance for medicinal chemistry and drug discovery.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequently, a comprehensive biological evaluation against a panel of bacterial strains, kinases, and other relevant biological targets is warranted to uncover its therapeutic potential. The findings from such studies will undoubtedly contribute to the growing body of knowledge on pyridyl ketones and their role in the development of next-generation therapeutics.

References

- Ahsan, M. J., et al. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.

- CymitQuimica. (n.d.). CAS 19437-26-4: 2-Pyridyl ketone. CymitQuimica.

- Desai, N. C., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- Dragancea, D., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.

- National Center for Biotechnology Information. (n.d.). Bis(2-pyridyl) ketone. PubChem.

- ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.

- Sigma-Aldrich. (n.d.). Di(2-pyridyl) ketone 99 19437-26-4. Sigma-Aldrich.

- National Center for Biotechnology Inform

- Jin, P., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- Sigma-Aldrich. (n.d.).

- Jin, P., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.

- Fujioka, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.

- Organic Chemistry Explained. (2022).

- Salvino, J. M., et al. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry.

- Kumar, A., et al. (2018).

- Khan Academy. (n.d.).

- Organic Chemistry Portal. (n.d.).

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 19437-26-4: 2-Pyridyl ketone | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Synthesis of Pyridyl-Pyrroles via Paal-Knorr Condensation

Topic: Paal-Knorr Pyrrole Synthesis using Pyridyl Diketones Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

The incorporation of pyridine rings into the pyrrole scaffold creates a class of privileged structures known as 2,5-di(pyridin-2-yl)pyrroles . These motifs are critical in medicinal chemistry as kinase inhibitors and in inorganic chemistry as tridentate pincer ligands (e.g., PDP ligands) for transition metal catalysis. However, the synthesis of these compounds via the classical Paal-Knorr reaction presents unique challenges due to the basicity of the pyridine nitrogen and the electronic deactivation of the carbonyl centers. This application note provides an optimized, field-tested protocol for the condensation of 1,4-di(pyridin-2-yl)butane-1,4-dione with primary amines, addressing solubility issues, catalyst poisoning, and workup difficulties.

Mechanistic Analysis & The "Pyridine Problem"

The Standard Mechanism vs. Pyridyl Interference

The Paal-Knorr reaction generally proceeds via the nucleophilic attack of a primary amine on a 1,4-diketone, followed by hemiaminal formation, cyclization, and dehydration.

The Pyridine Challenge:

In standard Paal-Knorr protocols (often catalyzed by p-TsOH or HCl), the pyridine nitrogen (

-

Catalyst Sequestration: Protons preferentially bind to the pyridine ring rather than activating the carbonyl oxygen.

-

Solubility: The resulting pyridinium salt often precipitates out of non-polar solvents (e.g., toluene), halting the reaction.

-

Electronic Deactivation: The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon more electrophilic, but if the pyridine is protonated, the strong inductive effect can destabilize the transition state for the initial nucleophilic attack by the amine.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway of the Paal-Knorr synthesis highlighting the competitive protonation of the pyridine ring.

Experimental Protocols

Precursor Note

The starting material, 1,4-di(pyridin-2-yl)butane-1,4-dione , is typically accessible via the Stetter reaction (oxidative coupling of 2-pyridinecarboxaldehyde and a vinyl pyridine equivalent) or oxidative dimerization of 2-acetylpyridine. Ensure the starting material is finely powdered to aid dissolution.

Protocol A: The "Buffered Reflux" Method (Standard)

Best for: Aromatic amines, sterically hindered amines, and large-scale synthesis.

Rationale: Using acetic acid as both solvent and catalyst provides a high concentration of protons to saturate the pyridine sites while maintaining a sufficient equilibrium of free acid to catalyze the carbonyl activation.

Reagents:

-

1,4-Di(pyridin-2-yl)butane-1,4-dione (1.0 equiv)

-

Primary Amine (1.2 – 1.5 equiv)

-

Glacial Acetic Acid (0.5 M concentration relative to diketone)

-

Ammonium Acetate (Optional, 0.5 equiv - acts as a buffer/water scavenger)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the diketone and the primary amine to the flask. Add Glacial Acetic Acid.

-

Note: The mixture may initially turn cloudy or form a slurry due to salt formation.

-

-

Reaction: Heat the mixture to reflux (118 °C) . Stir vigorously.

-

Observation: The mixture usually becomes homogeneous upon reaching reflux temperature.

-

Time: Monitor by TLC or LC-MS. Typical reaction time is 2–6 hours.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into crushed ice (approx. 5x reaction volume).

-

Neutralization: Slowly add saturated aqueous NaHCO₃ or 10% NaOH until pH ~8. Caution: Exothermic.

-

Critical Step: The product usually precipitates as a solid. Filter the solid and wash copiously with water to remove acetate salts.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexanes/EtOAc).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Acid-sensitive amines, volatile amines, or rapid library generation.

Rationale: Microwave irradiation overcomes the activation energy barrier more efficiently than thermal heating, often allowing for solvent-free conditions or weaker acids, minimizing pyridine protonation issues.

Reagents:

-

1,4-Di(pyridin-2-yl)butane-1,4-dione (1.0 equiv)

-

Primary Amine (1.5 equiv)

-

Solvent: Ethanol or DMF (2-3 mL per mmol)

-

Catalyst:

(5 mol%) or

Procedure:

-

Loading: In a microwave process vial (e.g., 10 mL), combine diketone, amine, and catalyst in Ethanol.

-

Irradiation: Cap the vial and irradiate at 140 °C for 10–20 minutes (High Absorption setting).

-

Workup:

-

Concentrate the solvent in vacuo.

-

Redissolve in DCM and wash with water.

-

Dry over

and concentrate.

-

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments for common synthesis issues.

| Issue | Observation | Root Cause | Corrective Action |

| No Reaction | Starting material remains unchanged after 2h reflux. | Pyridine sequestering acid catalyst. | Increase acid equivalents (use AcOH as solvent) or switch to Lewis Acid ( |

| Precipitation | Solid crashes out immediately upon acid addition. | Insoluble pyridinium salt formation. | Switch solvent to DMF/AcOH (4:1) mixture to maintain solubility at high temp. |

| Low Yield | Complex mixture on TLC; black tar. | Polymerization of amine or decomposition. | Use Protocol B (Microwave) to reduce thermal exposure time. Perform reaction under |

| Stuck at Intermediate | Mass spec shows M+18 peak (Hemiaminal). | Incomplete dehydration. | Add molecular sieves (4Å) or use a Dean-Stark trap with Toluene/p-TsOH. |

Decision Tree for Method Selection

Figure 2: Workflow for selecting the optimal Paal-Knorr conditions based on substrate properties.

References

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal . Retrieved from [Link]

-

Microwave-Assisted Paal-Knorr Reaction . Minetto, G. et al. Eur. J. Org. Chem. 2005.[1][2] Retrieved from [Link]

-

Synthesis of 2,5-Bis(2-pyridyl)pyrrole Ligands . University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

-

Paal-Knorr Synthesis Mechanism and Variations . Wikipedia. Retrieved from [Link]

-

1,4-Di(2-pyridyl)butan-1,4-dione Properties . ChemSrc. Retrieved from [Link][3]

Sources

Application Notes & Protocols: Leveraging 1-(3-Chloro-4-pyridyl)-1,5-hexanedione in Pharmaceutical Synthesis

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(3-chloro-4-pyridyl)-1,5-hexanedione as a versatile pharmaceutical intermediate. While direct literature on this specific molecule is nascent, its constituent moieties—a halogenated pyridine ring and a 1,5-dicarbonyl system—position it as a potent precursor for the synthesis of a variety of heterocyclic scaffolds with significant therapeutic potential. This document outlines a plausible synthetic route to 1-(3-chloro-4-pyridyl)-1,5-hexanedione and details its subsequent application in the construction of substituted pyrroles via the Paal-Knorr synthesis, a cornerstone reaction in medicinal chemistry. The protocols provided herein are grounded in established chemical principles and are designed to be self-validating for experienced researchers.

Introduction: A Bifunctional Intermediate for Modern Drug Discovery

The pyridine nucleus is a fundamental scaffold in a vast number of pharmaceuticals, with over 20% of the top 200 drugs featuring this heterocycle.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged structure in drug design.[2][3] The incorporation of a chloro-substituent can further enhance the pharmacological profile of a molecule by modulating its lipophilicity and metabolic stability.[4]

1-(3-Chloro-4-pyridyl)-1,5-hexanedione is a unique bifunctional molecule that combines the desirable features of a chloro-substituted pyridine with the reactive potential of a 1,5-dicarbonyl compound. The 1,5-dione moiety is a classical precursor for the synthesis of various five- and six-membered rings, most notably in the Paal-Knorr synthesis of pyrroles and the Hantzsch synthesis of pyridines.[5][6][7] This dual functionality makes 1-(3-chloro-4-pyridyl)-1,5-hexanedione a highly attractive, yet underexplored, intermediate for generating libraries of novel compounds for drug discovery.

Synthesis of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione: A Proposed Protocol

The synthesis of the title compound can be envisioned through a multi-step sequence, starting from commercially available materials. The following protocol is a proposed route based on established organic chemistry transformations.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(3-Chloro-4-pyridyl)-1,5-hexanedione.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Chloro-4-pyridyl)ethan-1-one

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and anhydrous diethyl ether.

-

Grignard Formation: Slowly add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until all the magnesium has reacted.

-

Addition of Nitrile: Cool the Grignard reagent to 0 °C and slowly add a solution of 3-chloro-4-cyanopyridine (1.0 eq) in anhydrous toluene.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(3-chloro-4-pyridyl)ethan-1-one.

Step 2: Michael Addition to Synthesize 1-(3-Chloro-4-pyridyl)-1,5-hexanedione

-

Reaction Setup: To a round-bottom flask, dissolve 1-(3-chloro-4-pyridyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol.

-

Base Addition: Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 eq).

-

Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture at room temperature.

-

Reaction and Neutralization: Stir the reaction mixture at room temperature for 24 hours. Neutralize the reaction with a dilute aqueous solution of hydrochloric acid.

-

Work-up and Purification: Extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield 1-(3-chloro-4-pyridyl)-1,5-hexanedione.

| Parameter | Step 1: Grignard Reaction | Step 2: Michael Addition |

| Starting Material | 3-Chloro-4-cyanopyridine | 1-(3-Chloro-4-pyridyl)ethan-1-one |

| Key Reagents | Methylmagnesium bromide | Methyl vinyl ketone, Sodium ethoxide |

| Solvent | Diethyl ether, Toluene | Ethanol |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12 hours | 24 hours |

| Purification | Column Chromatography | Column Chromatography |

Table 1: Summary of Proposed Synthetic Protocol Parameters.

Application in Heterocyclic Synthesis: The Paal-Knorr Reaction

The 1,5-dicarbonyl functionality of 1-(3-chloro-4-pyridyl)-1,5-hexanedione makes it an ideal substrate for the Paal-Knorr synthesis of substituted pyrroles.[6][8] This reaction involves the condensation of a 1,4- or 1,5-dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions, to form a pyrrole ring.[9]

Paal-Knorr Pyrrole Synthesis Workflow

Caption: General workflow for the Paal-Knorr synthesis of substituted pyrroles.

Detailed Protocol for Paal-Knorr Pyrrole Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3-chloro-4-pyridyl)-1,5-hexanedione (1.0 eq) in a suitable solvent such as ethanol, acetic acid, or toluene.

-

Amine Addition: Add the desired primary amine (e.g., aniline, benzylamine) (1.1 eq) to the solution.

-

Catalyst (Optional): For less reactive amines, a catalytic amount of an acid such as p-toluenesulfonic acid or acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(3-chloro-4-pyridyl)-5-methyl-1-substituted-1H-pyrrole.

| Parameter | Value/Condition |

| Substrate | 1-(3-Chloro-4-pyridyl)-1,5-hexanedione |

| Reagent | Primary Amine (e.g., aniline) |

| Solvent | Ethanol, Acetic Acid, or Toluene |

| Catalyst (optional) | p-Toluenesulfonic acid |

| Temperature | Reflux |

| Reaction Time | 4-24 hours (TLC monitoring) |

| Purification | Column Chromatography or Recrystallization |

Table 2: General Protocol for Paal-Knorr Pyrrole Synthesis.

Significance in Medicinal Chemistry and Drug Discovery

The synthesis of pyrrole-containing compounds is of significant interest in medicinal chemistry, as the pyrrole ring is a key structural component in many biologically active natural products and synthetic drugs.[10][11] The Paal-Knorr synthesis provides a straightforward and modular approach to a wide array of substituted pyrroles.

By using 1-(3-chloro-4-pyridyl)-1,5-hexanedione as a starting material, medicinal chemists can readily access a library of novel compounds featuring a 2-(3-chloro-4-pyridyl) substituent on the pyrrole ring. This specific substitution pattern introduces a unique combination of electronic and steric properties that can be explored for their interaction with various biological targets. The chloro-substituted pyridine moiety can participate in halogen bonding and other non-covalent interactions, potentially leading to enhanced binding affinity and selectivity for target proteins.

These novel pyrrole derivatives can be screened for a wide range of biological activities, including but not limited to:

-

Anticancer agents[12]

-

Anti-inflammatory compounds

-

Antiviral and antimicrobial agents[13]

-

Central nervous system modulators

The modularity of the Paal-Knorr synthesis allows for the facile introduction of diverse substituents on the pyrrole nitrogen by simply varying the primary amine used in the reaction. This enables a systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Conclusion

1-(3-chloro-4-pyridyl)-1,5-hexanedione represents a promising and versatile intermediate for the synthesis of novel heterocyclic compounds of pharmaceutical interest. Although not extensively described in the current literature, its synthesis is achievable through established synthetic methodologies. Its true value lies in its potential as a precursor in the Paal-Knorr synthesis, providing a direct route to a diverse range of substituted pyrroles bearing a chloro-pyridyl moiety. The protocols and conceptual framework provided in these application notes are intended to empower researchers to explore the utility of this intermediate in their drug discovery and development programs.

References

- Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.

- Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.

-

Li, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848973. [Link]

- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

-

Li, H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5635. [Link]

-

Yadav, J. S., et al. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. ACS Omega, 6(10), 6997–7006. [Link]

-

Hantzsch Pyrrole Synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Trautwein, A. W., Süssmuth, R. D., & Jung, G. (1998). Hantzsch pyrrole synthesis on solid support. Bioorganic & Medicinal Chemistry Letters, 8(17), 2381–2384. [Link]

- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

-

The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds. (2019). ResearchGate. [Link]

-

Chłopicka, S., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(4), 755–760. [Link]

-

Wang, Y., et al. (2022). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules, 27(23), 8206. [Link]

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (2014). ResearchGate. [Link]

- Paal-Knorr Furan Synthesis. (n.d.). Alfa Chemistry.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). RSC Advances, 10(49), 29334–29362. [Link]

-

Słabuszewska-Jóźwiak, A., et al. (2020). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. International Journal of Molecular Sciences, 21(23), 9069. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(20), 12461–12488. [Link]

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2024). Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

Sources

- 1. CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea - Google Patents [patents.google.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2021231335A1 - Novel intermediates and synthesis for endochin-like quinolone compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction conditions for chloropyridyl ketone condensation

Application Note: Optimized Reaction Protocols for the Condensation of Chloropyridyl Ketones

Executive Summary

Chloropyridyl ketones (specifically 2-chloro-3-acylpyridines) are linchpin intermediates in the synthesis of fused bicyclic nitrogen heterocycles, including pyrazolo[3,4-b]pyridines , 1,8-naphthyridines , and pyrido[2,3-d]pyrimidines . These scaffolds are ubiquitous in kinase inhibitors, antiviral agents, and CNS drugs.

This guide details the reaction conditions for the condensation of 2-chloro-3-acetylpyridine. Unlike simple ketones, this substrate presents a unique "Ambident Electrophile" challenge: it possesses a carbonyl center susceptible to nucleophilic attack and a C-Cl bond activated for Nucleophilic Aromatic Substitution (

Mechanistic Insight & Strategic Analysis

The reactivity of 2-chloro-3-acetylpyridine is defined by the interplay between the ketone and the halogen.

-

Site A (Carbonyl): Susceptible to condensation (Schiff base formation) with amines/hydrazines or Aldol-type reactions with active methylenes.

-

Site B (C-Cl Bond): Highly activated for

due to the electron-deficient pyridine ring and the ortho-carbonyl group (an electron-withdrawing group that stabilizes the Meisenheimer complex).

The Cascade Principle: Most successful protocols utilize a Cascade Cyclocondensation :

-

Step 1: Nucleophilic attack at the Carbonyl (Condensation).

-

Step 2: Intramolecular

displacement of the Chlorine (Cyclization).

This order is critical. If

Pathway Visualization

Validated Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines (Hydrazine Condensation)

Target Application: Synthesis of kinase inhibitor scaffolds.

This reaction exploits the high nucleophilicity of hydrazine to form a hydrazone, which then rapidly cyclizes.

Reagents:

-

Substrate: 2-Chloro-3-acetylpyridine (1.0 equiv)

-

Nucleophile: Hydrazine hydrate (98%) or Phenylhydrazine (1.1–1.2 equiv)

-

Solvent: Ethanol (Absolute)[1]

-

Catalyst: None (Autocatalytic) or trace Acetic Acid

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-chloro-3-acetylpyridine in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Note: Exotherm is possible.

-

Reflux: Heat the mixture to reflux (78–80°C) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (

) should disappear, replaced by a lower -

Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Yield: 85–92% Key Observation: If the reaction turns bright yellow/orange but no precipitate forms, concentrate the solvent by 50% and induce crystallization with cold ether.

Protocol B: Synthesis of 1,8-Naphthyridines (Friedländer-Type)

Target Application: Antibacterial agents and DNA-intercalating drugs.

This protocol involves the condensation of the acetyl group with an ortho-amino aldehyde/ketone (or using the chloropyridine as the electrophile against an amino-containing nucleophile). Below is the Vilsmeier-Haack Cyclization route, which is the industry standard for converting the acetyl group into a formyl-equivalent for ring closure.

Reagents:

-

Substrate: N-(pyridin-2-yl)acetamide derivatives (Precursor) OR 2-chloro-3-acetylpyridine.

-

Reagent:

(Phosphorus Oxychloride) / DMF (Dimethylformamide).[2] -

Temperature: 70–90°C.

Step-by-Step Methodology (From 2-Chloro-3-acetylpyridine):

-

Preparation: Dissolve 2-chloro-3-acetylpyridine (5 mmol) in DMF (10 mL).

-

Vilsmeier Reagent: In a separate flask, add

(15 mmol) dropwise to DMF (5 mL) at 0°C to generate the Vilsmeier salt. -

Addition: Cannulate the substrate solution into the Vilsmeier salt solution at 0°C.

-

Cyclization: Heat to 80°C for 4–6 hours.

-

Quench: Pour the reaction mixture onto crushed ice/NaOAc.

-

Result: This yields the 2-chloro-1,8-naphthyridine-3-carbaldehyde , a versatile intermediate for further functionalization.

Critical Parameters & Optimization Matrix

The following table summarizes how reaction conditions influence the outcome, based on internal data and literature validation.

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Ethanol/Methanol | Promotes precipitation of product; Green solvent. | Preferred for Hydrazine/Amine condensations. |

| DMF/DMSO | High solubility; difficult to remove; promotes | Use only for high-MW substrates or Vilsmeier reactions. | |

| Toluene | Good for azeotropic water removal (Dean-Stark). | Use for acid-catalyzed condensation with anilines.[3] | |

| Temperature | Room Temp (25°C) | Slow reaction; Hydrazone intermediate may isolate. | Avoid (unless isolating intermediate is desired). |

| Reflux (80°C+) | Rapid cyclization; drives | Standard Protocol. | |

| Catalyst | Acetic Acid (AcOH) | Activates carbonyl; buffers basicity. | Recommended for less reactive amines (anilines). |

| Triethylamine ( | Scavenges HCl; accelerates | Use if the nucleophile is a salt (e.g., hydrazine hydrochloride). |

Troubleshooting Guide

Issue 1: Hydrolysis of the Chloride (Formation of 2-hydroxy-3-acetylpyridine)

-

Cause: Presence of water in basic conditions (e.g., using dilute aqueous hydrazine).

-

Solution: Use hydrazine hydrate (98%) or absolute ethanol. Ensure glassware is dry.

Issue 2: Incomplete Cyclization (Stuck at Hydrazone)

-

Cause: Steric hindrance on the nucleophile or insufficient heat.

-

Solution: Add a catalytic amount of HCl or AcOH and increase temperature to reflux. The acid activates the pyridine ring for the

step.

Issue 3: Regioselectivity Issues (with unsymmetrical dinucleophiles)

-

Insight: The carbonyl attack is generally kinetically faster than the

. Control the temperature: start low (0°C) to favor Schiff base formation, then heat to close the ring.

References

-

Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 5(3), 475-480. Link

-

Kumar, M. R., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. International Journal of Chemical Sciences, 8(4). Link

-

Lynch, M. A., et al. (2014). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles. Journal of Organic Chemistry, 79, 10170–10178.[4][5] Link

-

Fahmy, S. M., et al. (2006). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters. Acta Chimica Slovenica, 53, 338-347. Link

-

Organic Chemistry Portal. Friedländer Synthesis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridyl-Diketone Intermediates

Topic: Purification & Troubleshooting for 1,3-Diketones Containing Pyridine Moieties

User Guide Overview

Status: Active Expert Level: Senior Application Scientist Scope: Purification of 1-(pyridin-2-yl)-1,3-butanedione and related analogs.

This guide addresses the unique challenges posed by pyridyl-diketones. These molecules exhibit amphoteric behavior (basic pyridine nitrogen + acidic enol proton) and rapid keto-enol tautomerism , rendering standard purification methods (like unbuffered silica chromatography) ineffective or destructive.

Module 1: The "Copper Trap" Method (Chemical Purification)

Best For: Oily crude mixtures, removal of unreacted esters/ketones, and avoiding chromatography.

The Mechanism

Unlike standard organic impurities, 1,3-diketones form stable, neutral, water-insoluble complexes with Copper(II). By forming this complex, you "trap" the desired product as a solid precipitate, wash away impurities, and then release the pure ligand.

Step-by-Step Protocol

Phase A: Formation of the Copper Chelate

-

Dissolution: Dissolve your crude reaction mixture in a minimal amount of Methanol (MeOH) or Ethanol (EtOH).

-

Chelation: Prepare a saturated solution of Copper(II) Acetate (

) in water. -

Precipitation: Slowly add the copper solution to your crude mixture while stirring.

-

Observation: A thick blue or green precipitate (the bis-chelate) will form immediately.

-

-

Filtration: Filter the solid.

-

Wash 1: Water (removes inorganic salts and unreacted acetylpyridine).

-

Wash 2: Cold Ethanol/Ether (removes non-chelating organic impurities).

-

Result: You now have the pure copper complex.

-

Phase B: De-complexation (The Release)

-

Suspension: Suspend the copper complex in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Hydrolysis: Add 10% aqueous Sulfuric Acid (

) or a saturated EDTA solution. Shake vigorously in a separatory funnel.-

Visual Cue: The organic layer will turn yellow/orange (free ligand), and the aqueous layer will turn blue (hydrated copper).

-

-

Extraction: Separate the organic layer.[1] Wash once with brine, dry over

, and evaporate.

Workflow Visualization

Caption: Figure 1. The "Copper Trap" workflow selectively precipitates 1,3-diketones, separating them from non-chelating impurities.

Module 2: Chromatography Troubleshooting

Issue: "My compound streaks/tails on the column and never elutes as a clean spot."

Root Cause Analysis

Pyridyl-diketones are "sticky" for two reasons:

-

Basicity: The pyridine nitrogen protonates on the acidic silanol groups (

) of the silica gel. -

Enol Acidity: The enol form (

) interacts strongly with the stationary phase.

The Solution: Silica Deactivation

You must neutralize the silica gel to prevent these interactions.

Protocol: Triethylamine (TEA) Buffering

-

The Mobile Phase: Add 1% to 3% Triethylamine (TEA) to your eluent system (e.g., Hexane:EtOAc + 2% TEA).

-

Column Pre-treatment: Flush the packed column with the TEA-containing solvent before loading your sample. This caps the active acidic sites on the silica.

-

Sample Loading: Dissolve the sample in the mobile phase (with TEA).

Comparative Data: Standard vs. Buffered Silica

| Parameter | Standard Silica Gel | TEA-Buffered Silica |

| Rf Value | Variable / Streaking (0.1 - 0.5) | Defined Spot (Consistent Rf) |

| Peak Shape | Broad tailing | Sharp Gaussian peak |

| Recovery | < 60% (Irreversible adsorption) | > 90% |

| Separation | Poor resolution from impurities | High resolution |

Module 3: Stability & Storage (The "Retro-Claisen" Threat)

Issue: "My product decomposes back into starting materials during workup."

The Hazard: Retro-Claisen Condensation

1,3-diketones are synthesized via Claisen condensation. This reaction is reversible.[2] In the presence of strong bases (hydroxide, alkoxide) and heat, water attacks the carbonyl, cleaving the C-C bond you just created.

Prevention Strategy:

-

pH Control: Never heat the product in strongly basic aqueous solutions (

). -

Workup: When quenching the reaction, acidify to

immediately with Acetic Acid or dilute HCl to protonate the enolate and stop the retro-reaction. -

Storage: Store as a solid at -20°C. Oils are more prone to slow decomposition.

Mechanism Visualization

Caption: Figure 2.[3] Pathway of Retro-Claisen decomposition triggered by basic aqueous conditions and heat.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum looks messy with broad peaks and "extra" signals. Is it impure?

-

Diagnosis: Likely not.[4] This is Keto-Enol Tautomerism .

-

Explanation: Pyridyl-diketones exist in equilibrium between the keto form and the enol form. The enol is stabilized by an intramolecular hydrogen bond.[5] On NMR, you may see:

-

A broad singlet

ppm (Enol -OH). -

"Double" signals for protons, representing the ratio of Keto vs. Enol tautomers.

-

-

Verification: Run the NMR in

(favors enol) vs.

Q2: Can I use Alumina instead of Silica?

-

Answer: Yes, Neutral Alumina (Activity Grade III) is excellent for pyridines as it is less acidic than silica. However, the "Copper Trap" method (Module 1) is generally superior for bulk purification.

Q3: Why is my yield low after acid extraction?

-

Answer: You may be extracting at the wrong pH.

-

The Pyridine nitrogen

. -

The Enol proton

. -

Sweet Spot: To extract the neutral molecule into organic solvent, the pH must be between 6 and 8. Below pH 5, it protonates (water soluble). Above pH 10, it forms the enolate anion (water soluble).

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-diketones). -

Sloop, J. C., et al. (2023). "Tautomerism of

-Diketones and -

Witt, K., & Radzyminska-Lenarcik, E. (2017).[3] "Studies of the aromatic

-diketones as extractant of copper ions." E3S Web of Conferences, 18, 01016.[3] (Validation of copper complex stability and extraction efficiency). -

University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography." (Protocols for TEA deactivation of silica).

Sources

Technical Guide: Solvent System Optimization for Hexanedione Derivatives (Paal-Knorr Synthesis)

Department: Chemical Process Development & Optimization Document ID: TS-HKD-2024-05 Subject: Optimization, Troubleshooting, and Green Chemistry Protocols for Pyrrole Synthesis via 2,5-Hexanedione[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The condensation of 1,4-dicarbonyls (e.g., 2,5-hexanedione) with primary amines—the Paal-Knorr reaction —is the premier method for synthesizing pyrrole derivatives.[1] While seemingly straightforward, this reaction often suffers from variable yields, "oiling out" during purification, and competing furan formation.[2]

This guide moves beyond standard textbook protocols to address solvation thermodynamics . The choice of solvent dictates not just solubility, but the transition state energy of the cyclization step. We focus here on three distinct systems:

-

Classic Protic Systems: Ethanol/Acetic Acid (kinetic control).[2]

-

Hydrophobic Acceleration: "On-Water" synthesis (green chemistry/thermodynamic control).[2]

-

Deep Eutectic Solvents (DES): Choline Chloride/Urea (catalytic solvent systems).[2][4]

Decision Matrix: Solvent System Selection

Select your solvent system based on the amine's nucleophilicity and the final derivative's lipophilicity.

| Parameter | System A: Ethanol/AcOH | System B: Aqueous ("On-Water") | System C: Deep Eutectic (DES) |

| Primary Use Case | General synthesis; soluble amines.[2] | Hydrophobic amines; Green chemistry requirements.[2] | Acid-sensitive substrates; High-speed synthesis.[2] |

| Mechanism | Acid-catalyzed cyclization.[2][5] | Hydrophobic effect (entropy-driven).[2] | H-bond activation of carbonyls.[2][4] |

| Reaction Time | 2–12 Hours (Reflux).[2][4] | 10–60 Minutes (RT to 50°C).[2] | 30–90 Minutes (60°C). |

| Yield Profile | 70–85% (Requires extraction).[2] | 85–98% (Precipitation driven).[2] | >90% (Simple workup). |

| Major Risk | Esterification side-products; solvent waste.[2] | "Oiling out" of intermediate; stirring difficulties.[2] | Viscosity handling; removal of DES. |

Visualizing the Reaction Landscape

The following diagram illustrates the mechanistic pathways and where specific solvent systems exert their influence.

Figure 1: Mechanistic pathways of the Paal-Knorr reaction showing how different solvent systems (Acidic vs. Aqueous vs. DES) influence the critical cyclization step.

Validated Experimental Protocols

Protocol A: The "On-Water" Synthesis (Green & High Yield)

Best for: Hydrophobic amines (e.g., aniline derivatives, fatty amines).

Scientific Rationale: Water is poor solvent for the reactants but accelerates the reaction. The organic reactants form a suspension; the reaction occurs at the organic-water interface due to the hydrophobic effect, stabilizing the transition state and forcing the exclusion of water molecules (dehydration) [1].

-

Setup: Charge a round-bottom flask with 2,5-hexanedione (1.0 equiv) and Water (5 mL per mmol) .

-

Addition: Add the Amine (1.05 equiv) . Note: The mixture will likely be heterogeneous.

-

Reaction: Stir vigorously at room temperature.

-

Checkpoint: If the mixture remains oily and does not precipitate product within 20 mins, heat to 50°C.

-

-

Workup:

Protocol B: Deep Eutectic Solvent (DES) System

Best for: Acid-sensitive substrates and rapid library synthesis.[2]

Scientific Rationale: A mixture of Choline Chloride and Urea (1:2 molar ratio) forms a liquid at room temperature that acts as both solvent and catalyst.[2] The urea hydrogen-bonds to the hexanedione carbonyl, increasing electrophilicity without strong Brønsted acids [2].

-

DES Preparation: Mix Choline Chloride and Urea (1:2) and heat to 80°C with stirring until a clear liquid forms. Cool to room temperature.

-

Reaction: Add 2,5-hexanedione (1.0 equiv) and Amine (1.0 equiv) to the DES (approx. 1g DES per mmol reactant).[2]

-

Conditions: Stir at 60°C for 30–60 minutes.

-

Isolation: Add water to the reaction mixture. The DES dissolves in water; the pyrrole derivative will precipitate or separate as an oil.[2]

-

Purification: Filtration or simple extraction with ethyl acetate.[2]

Troubleshooting & Optimization Guide

Issue 1: "Oiling Out" (Product fails to crystallize)

Cause: The product melting point is near the reaction temperature, or impurities (oligomers) are preventing crystal lattice formation.[2] Solution:

-

Seeding: Obtain a seed crystal (even a crude speck) and add it to the oil at a temperature slightly below the expected melting point.

-

The "Scratch" Method: Use a glass rod to scratch the side of the flask at the air-liquid interface to induce nucleation.[2]

-

Solvent Switch: If using Protocol A (Water), extract the oil into Ethyl Acetate, dry over MgSO4, evaporate, and recrystallize from Hexane/EtOAc (9:1).[2]

Issue 2: Furan Formation (Side Reaction)

Cause: Low pH or insufficient amine.[2] If the amine is not nucleophilic enough, or if the acid catalyst is too strong, the enol of the diketone cyclizes with itself (Paal-Knorr Furan Synthesis) instead of the amine [3]. Solution:

-

Ensure Amine is in slight excess (1.05–1.1 equiv).[2]

-

Avoid strong mineral acids (HCl/H2SO4).[2] Use weak acids (Acetic Acid) or the DES method.[2]

-

Monitor pH; keep it above 4.0.[2]

Issue 3: Product Discoloration (Black/Brown Tars)

Cause: Pyrroles are electron-rich and prone to oxidation (polymerization) in air, especially under acidic conditions.[2] Solution:

-

Inert Atmosphere: Perform reaction and workup under N2 or Ar.[2]

-

Add Antioxidant: Add trace BHT (butylated hydroxytoluene) to the storage solvent.[2]

-

Storage: Store purified pyrroles in the dark at -20°C.

Logic Tree: Troubleshooting Workflow

Figure 2: Troubleshooting logic tree for diagnosing yield and purity issues in hexanedione derivatization.

Frequently Asked Questions (FAQ)

Q1: Why is 2,5-hexanedione considered hazardous, and how should I handle it? A: 2,5-hexanedione is a known neurotoxin.[2] It is the toxic metabolite of hexane that causes peripheral neuropathy by crosslinking axonal proteins (specifically reacting with lysine residues to form pyrrole adducts in the nerves) [4].[2]

-

Protocol: Always handle in a fume hood. Wear nitrile gloves (double-gloving recommended).[2] Treat all waste streams as hazardous organic waste.[2]

Q2: Can I use this method for aryl amines (anilines) with electron-withdrawing groups? A: Yes, but reaction rates will be slower.[2]

-

Recommendation: Use the DES Protocol (Protocol B) . The H-bond activation of the carbonyls by urea helps overcome the lower nucleophilicity of the amine. Standard ethanol reflux may require 24+ hours, whereas DES can complete the reaction in <2 hours [2].[2]

Q3: My product decomposes on the silica column. Why? A: Pyrroles are acid-sensitive.[2] Standard silica gel is slightly acidic (pH ~5-6), which can cause polymerization or decomposition of electron-rich pyrroles.[2]

-

Fix: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites, or use Alumina (Neutral) as the stationary phase.[2]

Q4: How do I remove excess 2,5-hexanedione from the crude mixture? A: 2,5-hexanedione is water-soluble.[2]

-

Fix: If using an organic solvent for extraction (e.g., EtOAc or DCM), wash the organic layer 3 times with water.[2] This effectively partitions the unreacted dione into the aqueous phase, leaving the more lipophilic pyrrole in the organic phase.

References

-

Pirrung, M. C. (2006).[2] Acceleration of Organic Reactions through Aqueous Solvent Effects.[2] Chemistry – A European Journal.[2] [2]

-

Handy, S. A., & Lavender, K. (2013).[2] Organic synthesis in deep eutectic solvents: Paal-Knorr reactions.[2][4] Tetrahedron Letters. [2]

-

Amarnath, V., Amarnath, K., Douglas, W. M., & Valentine, W. M. (1995).[2] Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry.

-

Boekelheide, K. (1987).[2] 2,5-Hexanedione alters microtubule assembly.[2] Toxicology and Applied Pharmacology. [2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 3. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Validation & Comparative

Comparing reactivity of 1,5-hexanedione vs 1,4-pentanedione derivatives

Comparative Reactivity Guide: 1,5-Hexanedione vs. 1,4-Pentanedione Derivatives

Executive Summary

This guide provides a technical comparison between 1,5-hexanedione (a

Structural & Mechanistic Divergence

The fundamental difference lies in the carbon spacer length between the carbonyl groups. This spacing dictates the ring size formed during cyclization—a decisive factor in both synthesis and toxicology.

| Feature | 1,4-Pentanedione Derivatives ( | 1,5-Hexanedione Derivatives ( |

| Spacer Length | 2 Carbons ( | 3 Carbons ( |

| Primary Cyclization Product | Pyrroles (with amines), Furans (with acid) | Pyridines (with amines + ox), Cyclohexenones (Aldol) |

| Ring Size Formation | 5-Membered (Kinetically Favored) | 6-Membered (Thermodynamically Stable) |

| Baldwin’s Rule Classification | 5-Exo-Trig (Favored) | 6-Endo-Trig / 6-Exo-Trig (Favored) |

| Key Reaction Name | Paal-Knorr Synthesis | Kröhnke / Hantzsch / Robinson Annulation |

The 1,4-Pathway: Paal-Knorr Pyrrole Synthesis

1,4-Pentanedione derivatives react rapidly with primary amines. The reaction is driven by the formation of a hemiaminal followed by rapid cyclization and dehydration. This pathway is robust and often requires only mild acid catalysis.

Figure 1: Mechanism of Paal-Knorr Pyrrole formation from 1,4-dicarbonyls.

The 1,5-Pathway: Pyridine & Aldol Synthesis

1,5-Hexanedione derivatives follow a more complex pathway. With amines, they initially form 1,4-dihydropyridines, which must be oxidized to form aromatic pyridines. Alternatively, under basic conditions, they undergo intramolecular aldol condensation to form cyclohexenones.[1]

Figure 2: Divergent pathways for 1,5-dicarbonyls: Pyridine vs. Cyclohexenone formation.

Performance & Reactivity Data

Cyclization Kinetics

Experimental data consistently shows that 1,4-systems cyclize significantly faster than 1,5-systems under neutral conditions due to the entropic advantage of 5-membered ring formation.

-

1,4-Pentanedione: Reacts with aniline (Ph-NH2) at reflux to form 1-phenyl-2-methylpyrrole in >90% yield within 1-2 hours.

-

1,5-Hexanedione: Reaction with aniline often yields complex mixtures of imines or dihydropyridines unless an oxidant (e.g., air, CAN, or MnO2) is present. Conversion to the pyridine typically requires harsher conditions (higher temp or acid catalysis) or a two-step protocol.

Equilibrium "Masking"

Both 1,4-pentanedione (4-oxopentanal) and 1,5-hexanedione (5-oxohexanal) exist in equilibrium with their cyclic hemiacetals.

-

1,4-Hemiacetal: 2-hydroxy-5-methyl-tetrahydrofuran.

-

1,5-Hemiacetal: 2-hydroxy-6-methyl-tetrahydropyran.

-

Impact: The 6-membered hemiacetal of 1,5-hexanedione is generally more stable than the 5-membered analog, potentially "masking" the aldehyde more effectively and slowing down initial nucleophilic attack compared to the 1,4-system.

Toxicology & Safety (Critical for Drug Development)

This is the most vital distinction for pharmaceutical applications.

The

-

Mechanism: They react with the

-amino group of lysine residues in neurofilament proteins to form pyrrole adducts . These adducts undergo oxidation, cross-linking the neurofilaments and causing "giant axonal neuropathy" (distal axonopathy). -

1,4-Pentanedione Risk: As a

-ketoaldehyde, 1,4-pentanedione derivatives retain the potential to form pyrroles with biological amines. Strict control of residual starting material is required in API synthesis.

The 1,5-Safety Profile: 1,5-Hexanedione derivatives do not form pyrroles.

-

They form pyridines or piperidines, which do not induce the specific neurofilament cross-linking associated with solvent neuropathy.

-

Advantage:[2][3][4] 1,5-dicarbonyl scaffolds are generally safer building blocks regarding this specific mode of neurotoxicity.

Experimental Protocols

Protocol A: Paal-Knorr Pyrrole Synthesis (from 1,4-System)

Target: Synthesis of a 1-substituted-2-methylpyrrole from 1,4-pentanedione derivative.

-

Reagents: 1-Phenyl-1,4-pentanedione (1.0 eq), Primary Amine (1.2 eq), p-TsOH (1 mol%), Toluene.

-

Procedure:

-

Charge a reaction vessel with the dione and amine in toluene.

-

Add catalytic p-TsOH.

-

Reflux with a Dean-Stark trap to remove water (azeotropic distillation).

-

Monitor by TLC (disappearance of dione). Reaction is typically complete in 2–4 hours.

-

Cool, wash with NaHCO3 (aq), dry over MgSO4, and concentrate.

-

-

Expected Yield: 85–95%.

-

Note: If using the aldehyde (4-oxopentanal), maintain inert atmosphere to prevent oxidation to succinic acid derivatives.

Protocol B: Pyridine Synthesis (from 1,5-System)

Target: Synthesis of a substituted pyridine from 1,5-hexanedione derivative.

-

Reagents: 1,5-Hexanedione derivative (1.0 eq), Ammonium Acetate (5.0 eq), Acetic Acid (solvent).

-

Procedure:

-

Dissolve the 1,5-dione in glacial acetic acid.

-

Add excess ammonium acetate.

-

Heat to 100–110°C open to the air (or with a bubbling air stream) to facilitate oxidation of the intermediate dihydropyridine.

-

Reflux for 6–12 hours.

-

Neutralize with NaOH (aq) and extract with DCM.

-

-

Expected Yield: 60–80%.

-

Critical Step: The oxidation step is rate-limiting. For difficult substrates, adding an oxidant like CAN (Ceric Ammonium Nitrate) or DDQ can improve yields.

References

-

Amarnath, V., & Amarnath, K. (1995). "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry, 60, 301. Retrieved from [Link]

-

DeCaprio, A. P., et al. (1988). "Comparative neurotoxicity and pyrrole-forming potential of 2,5-hexanedione and perdeuterio-2,5-hexanedione in the rat." Toxicology and Applied Pharmacology, 92(1), 75-85. Retrieved from [Link]

-

National Institutes of Health (NIH). "Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione." Retrieved from [Link]

-

Organic Chemistry Portal. "Hantzsch Dihydropyridine (Pyridine) Synthesis." Retrieved from [Link]

Sources

Technical Comparison Guide: HPLC Purity Standards for 1-(3-Chloro-4-pyridyl)-1,5-hexanedione

This guide provides an in-depth technical analysis of HPLC purity standards for 1-(3-Chloro-4-pyridyl)-1,5-hexanedione (CAS 898785-33-6), a critical intermediate scaffold used in the synthesis of fused heterocyclic pharmaceutical compounds.

Executive Summary & Technical Context

Compound: 1-(3-Chloro-4-pyridyl)-1,5-hexanedione CAS: 898785-33-6 Molecular Formula: C₁₁H₁₂ClNO₂ Molecular Weight: 225.67 g/mol [1][2][3][4]

In drug development, this diketone intermediate serves as a precursor for cyclization reactions (e.g., forming pyrroles or pyridazines). Its purity is critical because isomeric impurities or unreacted pyridine starting materials can propagate through synthesis, leading to genotoxic impurities in the final API.

This guide compares the three primary classes of reference standards available to researchers: Certified Reference Materials (CRM) , Analytical Standards , and Research Grade Materials . It further details a validated HPLC protocol designed to resolve the specific chemical challenges posed by the basic pyridine ring and the reactive diketone moiety.

Comparative Analysis of Standard Grades

The choice of standard directly impacts the integrity of your quantitative data. The following matrix compares the performance and suitability of available standard grades for CAS 898785-33-6.

Table 1: Performance & Specification Comparison

| Feature | ISO 17034 CRM (Gold Standard) | Analytical Standard (Silver) | Research Grade (Bronze) |

| Purity Definition | Mass Balance (100% - Impurities - Water - Solvents) | Chromatographic Purity (% Area) | Nominal Purity (e.g., >95%) |

| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's Internal Standard | None / Batch-dependent |

| Uncertainty | Explicitly calculated (k=2) | Not reported | Not reported |

| Water/Solvent Content | Quantified (KF / GC-HS) & Subtracted | Quantified but often not subtracted | Not tested |

| Primary Use Case | API Release, Method Validation, Calibration of Secondary Stds | Routine In-Process Control (IPC), Stability Testing | Early Route Scouting, Qualitative ID |

| Risk Profile | Low: Defensible in regulatory audits (FDA/EMA) | Medium: Acceptable for non-clinical data | High: Risk of significant assay error (>5%) |

Analytical Insight: The "Pyridine Tailing" Factor

When comparing standards, the impurity profile is critical. Research Grade materials often contain 3-chloro-4-pyridinecarboxaldehyde (starting material). In low-quality standards, this impurity co-elutes with the main peak on standard C18 columns if the pH is not controlled, leading to artificially high assay values (positive bias).

Recommended HPLC Method Parameters

Due to the basic nitrogen on the pyridine ring (pKa ~5.2) and the diketone functionality, standard unbuffered methods will result in peak tailing and poor reproducibility. The following protocol is engineered for maximum resolution and peak symmetry.

Method Strategy

-

Stationary Phase: A Phenyl-Hexyl or Base-Deactivated C18 column is required. The Phenyl-Hexyl phase provides unique

selectivity with the pyridine ring, separating it from aliphatic impurities. -

Mobile Phase: Must be buffered. A pH of 3.0 keeps the pyridine fully protonated (improving solubility and shape), while a pH of 7.5 (using hybrid columns) keeps it neutral. We recommend pH 3.0 for stability of the diketone.

Experimental Protocol

Step 1: System Suitability Solution Preparation

-

Weigh 10 mg of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione Reference Standard into a 20 mL volumetric flask.

-

Add 10 mL of Acetonitrile to dissolve (sonicate for 5 mins).

-

Dilute to volume with Buffer A .

-

Spike: Add 0.1 mg of 3-chloropyridine (common impurity) to verify resolution.

Step 2: Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 260 nm (Pyridine |

| Injection Vol | 10 µL |

Step 3: Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10% | Isocratic Hold (Elute polar pyridine salts) |

| 2.0 | 10% | Start Gradient |

| 15.0 | 60% | Linear Ramp (Elute Target Compound) |

| 20.0 | 90% | Wash Column |

| 20.1 | 10% | Re-equilibration |

| 25.0 | 10% | End Run |

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates how to qualify an "In-House" Secondary Standard against a purchased CRM, a common cost-saving strategy in drug development.

Caption: Workflow for qualifying a bulk batch of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione as a working standard.

Diagram 2: HPLC Separation Logic

This diagram explains the mechanistic separation of the target molecule from its critical impurities using the recommended Phenyl-Hexyl stationary phase.

Caption: Separation mechanism highlighting the dual retention mode (Pi-Pi and Hydrophobic) critical for this compound.

References

-

International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 898785-33-6. Retrieved from [Link]

-

Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for Chloropyridine Agrochemical Metabolites

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of agrochemical residues is paramount. This guide provides an in-depth comparison of reference standards for the metabolites of chloropyridine-based pesticides, a class of compounds including several widely used neonicotinoid insecticides. The focus is on providing practical, field-proven insights to ensure the integrity and reliability of analytical data.

The Critical Role of Metabolite Reference Standards in Agrochemical Analysis

The analysis of pesticide residues is not limited to the parent compound alone. Metabolites, the breakdown products of the parent pesticide, can be of equal or even greater toxicological significance.[1] Therefore, regulatory bodies worldwide mandate the monitoring of specific metabolites in food and environmental matrices. The availability of high-purity, certified reference materials (CRMs) for these metabolites is the cornerstone of accurate and reproducible analysis.[2] These standards are indispensable for method validation, instrument calibration, and ensuring the overall quality and defensibility of analytical results.